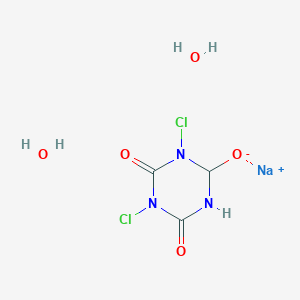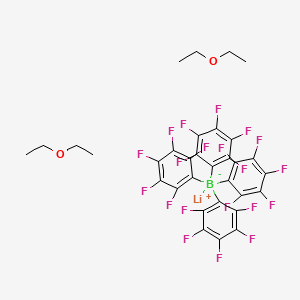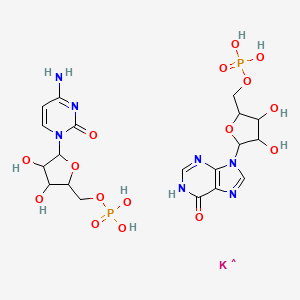
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate, also known as sodium dichloroisocyanurate dihydrate, is a white, odorless crystalline compound. It is widely used as a disinfectant, biocide, and industrial deodorant. This compound is known for its effectiveness in water purification, sanitation, and as a slow-release source of chlorine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate is typically synthesized through the reaction of cyanuric acid with chlorine gas, followed by neutralization with sodium hydroxide. The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product. The final compound is then crystallized and dried to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination of cyanuric acid in the presence of sodium hydroxide. The process is carried out in reactors equipped with temperature and pH control systems to optimize yield and purity. The resulting product is then filtered, crystallized, and dried to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing chlorine gas upon decomposition.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include chlorine gas, substituted triazine derivatives, and various chlorinated organic compounds .
Wissenschaftliche Forschungsanwendungen
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a source of chlorine for various chemical reactions.
Biology: Employed in the disinfection of laboratory equipment and surfaces.
Medicine: Utilized in the formulation of disinfectants and antiseptics for medical use.
Industry: Applied in water treatment, sanitation, and as a biocide in various industrial processes[][2].
Wirkmechanismus
The compound exerts its effects primarily through the release of chlorine, which acts as a potent oxidizing agent. The chlorine released interacts with microbial cell walls, proteins, and nucleic acids, leading to the inactivation and destruction of microorganisms. This mechanism makes it highly effective as a disinfectant and biocide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dichloroisocyanurate: Similar in structure but without the dihydrate form.
Trichloroisocyanuric acid: Contains three chlorine atoms and is used for similar applications.
Calcium hypochlorite: Another chlorine-releasing compound used in water treatment and disinfection[][2].
Uniqueness
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate is unique due to its dihydrate form, which provides a controlled release of chlorine over time. This property enhances its effectiveness in applications requiring sustained disinfection and sanitation .
Eigenschaften
Molekularformel |
C3H6Cl2N3NaO5 |
|---|---|
Molekulargewicht |
257.99 g/mol |
IUPAC-Name |
sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate;dihydrate |
InChI |
InChI=1S/C3H2Cl2N3O3.Na.2H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;;/h1H,(H,6,10);;2*1H2/q-1;+1;; |
InChI-Schlüssel |
IKUHWTJQYFMAOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3,4-Dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12319819.png)
![3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12319827.png)
![2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12319829.png)
![2-[[1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid](/img/structure/B12319833.png)



![17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B12319867.png)

